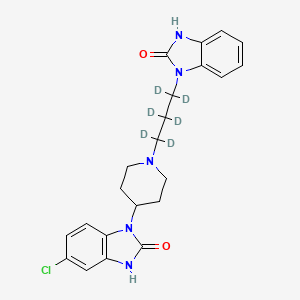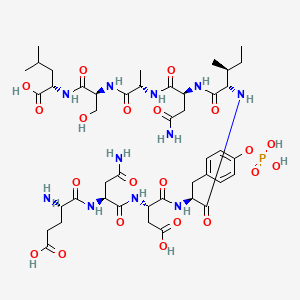
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH, also known as phosphorylated tyrosine hydroxylase (pTH) peptide, is a synthetic peptide used in scientific research to study the mechanism of action and physiological effects of tyrosine hydroxylase. Tyrosine hydroxylase is an enzyme involved in the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The pTH peptide is synthesized using solid-phase peptide synthesis and has been found to be a useful tool in understanding the regulation of tyrosine hydroxylase activity.
Wirkmechanismus
The pTH peptide acts as a substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase. Phosphorylation of tyrosine hydroxylase by protein kinases increases the activity of the enzyme, leading to an increase in the production of neurotransmitters. The pTH peptide has been found to be a specific substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase, making it a useful tool in studying the regulation of tyrosine hydroxylase activity.
Biochemical and Physiological Effects
The pTH peptide has been found to increase the activity of tyrosine hydroxylase in vitro and in vivo. In vitro studies have shown that the pTH peptide increases the H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHion of tyrosine hydroxylase by protein kinases, leading to an increase in the activity of the enzyme. In vivo studies have shown that the pTH peptide can increase the production of dopamine in the brain, suggesting that it may have potential therapeutic applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The pTH peptide has several advantages for use in lab experiments. It is a synthetic peptide, which means that it can be easily synthesized in large quantities with high purity. It is also a specific substrate for protein kinases that H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHe tyrosine hydroxylase, making it a useful tool in studying the regulation of tyrosine hydroxylase activity. However, the pTH peptide has limitations in its use. It is a synthetic peptide, which means that it may not fully replicate the activity of endogenous tyrosine hydroxylase. It also has a H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHed tyrosine residue at position 4, which may affect its activity in certain experiments.
Zukünftige Richtungen
There are several future directions for research on the pTH peptide. One direction is to study the effects of the pTH peptide on other enzymes involved in the synthesis of neurotransmitters, such as aromatic L-amino acid decarboxylase. Another direction is to study the effects of the pTH peptide in animal models of dopamine-related disorders, such as Parkinson's disease. Additionally, the pTH peptide could be used to study the effects of other factors that regulate tyrosine hydroxylase activity, such as protein phosphatases. Overall, the pTH peptide is a useful tool in studying the regulation of tyrosine hydroxylase activity and has potential applications in the treatment of dopamine-related disorders.
Synthesemethoden
The pTH peptide is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a widely used method for synthesizing peptides in the laboratory. The process involves building the peptide chain one amino acid at a time on a solid support. The amino acids are added in a specific order, determined by the desired sequence of the peptide. The pTH peptide is synthesized with a H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHed tyrosine residue at position 4, which is important for its activity in regulating tyrosine hydroxylase.
Wissenschaftliche Forschungsanwendungen
The pTH peptide has been used in scientific research to study the regulation of tyrosine hydroxylase activity. Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine. The activity of tyrosine hydroxylase is regulated by a number of factors, including H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OHion by protein kinases. The pTH peptide has been found to be a useful tool in studying the regulation of tyrosine hydroxylase activity by protein kinases.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H68N11O21P/c1-6-20(4)35(43(70)52-26(15-31(46)57)38(65)48-21(5)36(63)54-30(18-56)42(69)53-29(44(71)72)13-19(2)3)55-41(68)25(14-22-7-9-23(10-8-22)76-77(73,74)75)50-40(67)28(17-34(61)62)51-39(66)27(16-32(47)58)49-37(64)24(45)11-12-33(59)60/h7-10,19-21,24-30,35,56H,6,11-18,45H2,1-5H3,(H2,46,57)(H2,47,58)(H,48,65)(H,49,64)(H,50,67)(H,51,66)(H,52,70)(H,53,69)(H,54,63)(H,55,68)(H,59,60)(H,61,62)(H,71,72)(H2,73,74,75)/t20-,21-,24-,25-,26-,27-,28-,29-,30-,35-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDNEFPXLIGMQF-IRRGQOHVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H68N11O21P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1118.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu-Asn-Asp-Tyr(PO3H2)-Ile-Asn-Ala-Ser-Leu-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B588547.png)
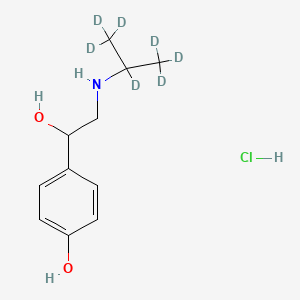
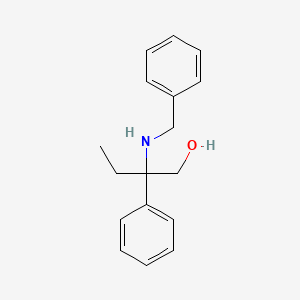
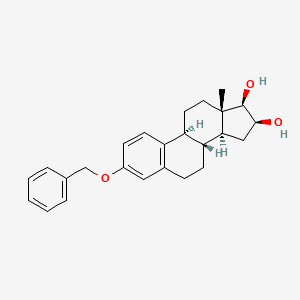
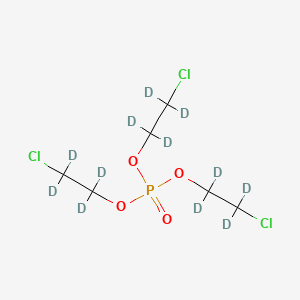
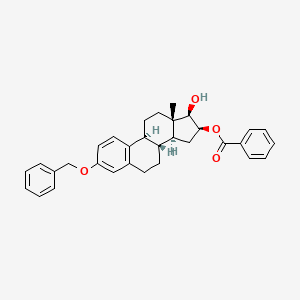
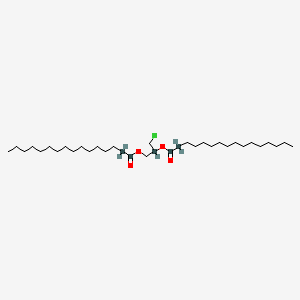
![Cyclopentanone, 2-[(2-hydroxyethyl)thio]-, oxime (9CI)](/img/no-structure.png)

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)
![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)
![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)
![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)
